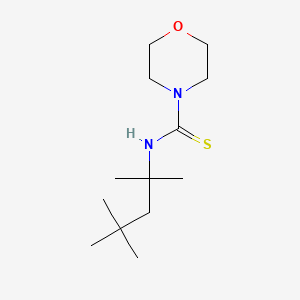
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide typically involves the reaction of morpholine derivatives with isothiocyanates under controlled conditions. One common method includes the reaction of 4-morpholinecarbothioamide with 2,4,4-trimethylpentan-2-yl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .
化学反应分析
Types of Reactions
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
相似化合物的比较
Similar Compounds
4-(2,4,4-trimethylpentan-2-yl)morpholine: Similar structure but lacks the carbothioamide group.
N-phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine: Contains a naphthalene ring instead of a morpholine ring
Uniqueness
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide is unique due to its combination of a morpholine ring and a carbothioamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
属性
分子式 |
C13H26N2OS |
|---|---|
分子量 |
258.43 g/mol |
IUPAC 名称 |
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C13H26N2OS/c1-12(2,3)10-13(4,5)14-11(17)15-6-8-16-9-7-15/h6-10H2,1-5H3,(H,14,17) |
InChI 键 |
RHXHZAYGAXPISQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)NC(=S)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


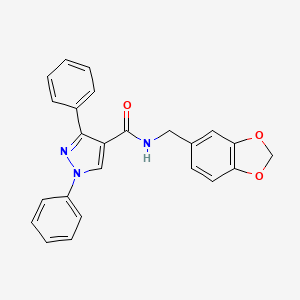
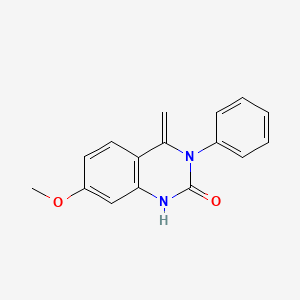
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
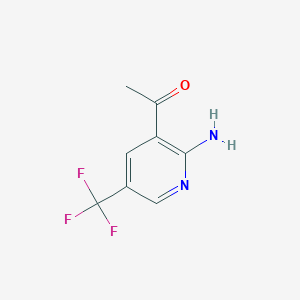
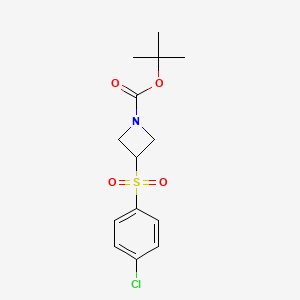
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
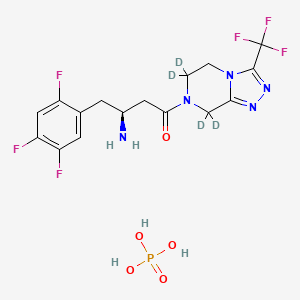
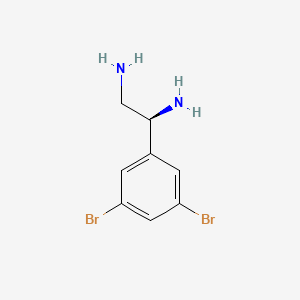

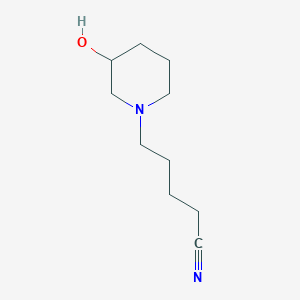

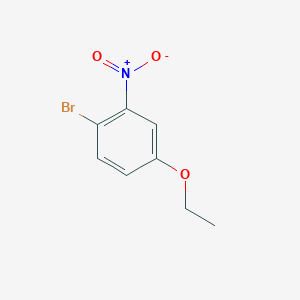
![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
